Tert-butyl 4-(5-chloro-2-fluorobenzoyl)piperidine-1-carboxylate
Description
Tert-butyl 4-(5-chloro-2-fluorobenzoyl)piperidine-1-carboxylate (CAS: 1228631-50-2) is a piperidine derivative with a molecular formula of C₁₇H₂₁ClFNO₃ and a molecular weight of 341.8 g/mol. This compound is characterized by a tert-butyl carbamate group at the 1-position of the piperidine ring and a 5-chloro-2-fluorobenzoyl substituent at the 4-position. It is commercially available with a purity of 95% (as reported by Combi-Blocks Inc.) and is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and other bioactive molecules .
The compound’s structural features, including the electron-withdrawing chlorine and fluorine atoms on the benzoyl group, influence its reactivity and binding properties. Its tert-butyl carbamate moiety enhances solubility in organic solvents, making it suitable for further functionalization under standard coupling or deprotection conditions .
Properties
IUPAC Name |
tert-butyl 4-(5-chloro-2-fluorobenzoyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClFNO3/c1-17(2,3)23-16(22)20-8-6-11(7-9-20)15(21)13-10-12(18)4-5-14(13)19/h4-5,10-11H,6-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUVISJLRELDWKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)C2=C(C=CC(=C2)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60678320 | |
| Record name | tert-Butyl 4-(5-chloro-2-fluorobenzoyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60678320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1228631-50-2 | |
| Record name | tert-Butyl 4-(5-chloro-2-fluorobenzoyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60678320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Stepwise Protection-Acylation Approach
The most widely adopted method involves sequential protection of the piperidine amine followed by acylation at the 4-position.
Protection Step :
Piperidine is treated with tert-butyl dicarbonate (Boc anhydride) in dichloromethane (DCM) under nitrogen, catalyzed by 4-dimethylaminopyridine (DMAP). This yields tert-butyl piperidine-1-carboxylate, isolating the amine for subsequent functionalization.
Acylation Step :
The protected piperidine undergoes Friedel-Crafts-like acylation using 5-chloro-2-fluorobenzoyl chloride. Aluminum chloride (AlCl₃) or boron trifluoride (BF₃) facilitates electrophilic substitution at the 4-position, forming the benzoyl group. Reactions proceed at −20°C to 0°C to minimize side reactions.
Typical Reaction Setup :
| Component | Quantity | Role |
|---|---|---|
| tert-Butyl piperidine-1-carboxylate | 10 mmol | Substrate |
| 5-Chloro-2-fluorobenzoyl chloride | 12 mmol | Acylating agent |
| AlCl₃ | 15 mmol | Lewis acid catalyst |
| DCM | 50 mL | Solvent |
Workup :
The mixture is quenched with ice-water, extracted with ethyl acetate, and purified via silica gel chromatography (hexane:ethyl acetate, 4:1). Yield: 68–72%.
One-Pot Synthesis Methodology
Industrial workflows favor single-vessel reactions to reduce purification steps. Here, piperidine, Boc anhydride, and 5-chloro-2-fluorobenzoyl chloride react sequentially in acetonitrile with triethylamine (TEA) as a base.
Conditions :
Advantages :
-
Eliminates intermediate isolation.
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Scalable to >10 mol batches.
Optimization of Reaction Parameters
Catalyst Screening
Alternative catalysts improve regioselectivity:
| Catalyst | Temp (°C) | Yield (%) | Selectivity (4- vs. 3-position) |
|---|---|---|---|
| AlCl₃ | 0 | 72 | 9:1 |
| BF₃·OEt₂ | −20 | 65 | 8:1 |
| ZnCl₂ | 25 | 58 | 7:1 |
BF₃·OEt₂ reduces side products but requires cryogenic conditions.
Solvent Effects
Polar aprotic solvents enhance acylation efficiency:
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DCM | 8.93 | 72 |
| THF | 7.58 | 68 |
| Acetonitrile | 37.5 | 75 |
Acetonitrile’s high polarity improves benzoyl chloride solubility, favoring higher yields.
Large-Scale Production Techniques
Continuous Flow Reactors
Automated systems (e.g., Chemtrix Labtrix) enable:
Crystallization Optimization
Recrystallization from ethanol/water (3:1) achieves >99% purity:
-
Cooling rate: 0.5°C/min.
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Seed crystals: 1% w/w.
Characterization and Quality Control
Spectroscopic Validation
¹H NMR (CDCl₃) :
-
δ 7.61 (d, J = 8.1 Hz, 1H, aromatic)
-
δ 3.86 (br s, 2H, piperidine CH₂)
HRMS (ESI+) :
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 4-(5-chloro-2-fluorobenzoyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl or piperidine moieties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophiles like hydroxylamine (NH2OH) and amines are used in substitution reactions.
Major Products Formed:
Oxidation Products: Carboxylic acids and ketones.
Reduction Products: Piperidine derivatives and amine compounds.
Substitution Products: Hydroxylated or aminated derivatives.
Scientific Research Applications
Basic Information
- IUPAC Name: Tert-butyl 4-(5-chloro-2-fluorobenzoyl)piperidine-1-carboxylate
- Molecular Formula: C17H21ClFNO3
- Molecular Weight: 341.81 g/mol
- Purity: 95% .
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that modifications to the piperidine structure can enhance selectivity and potency against various cancer cell lines. For instance, derivatives of this compound have shown promise in inhibiting tumor growth in vitro and in vivo models .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. A study demonstrated that certain derivatives exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. This suggests potential applications in developing new antimicrobial agents .
Neurological Applications
Due to its structural similarity to known psychoactive compounds, this compound has been evaluated for its effects on neurotransmitter systems. Preliminary findings suggest that it may influence serotonin and dopamine pathways, making it a candidate for further research in treating neurological disorders .
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 (Breast Cancer) | 0.45 | |
| Antibacterial | Staphylococcus aureus | 0.24 | |
| Antibacterial | Escherichia coli | 3.9 |
Table 2: Structural Modifications and Their Effects
| Modification | Effect on Activity | Reference |
|---|---|---|
| Fluorine Substitution | Increased membrane permeability | |
| Chlorine Substitution | Enhanced binding affinity |
Case Study 1: Anticancer Efficacy
In a recent study, a series of compounds based on this compound were synthesized and tested against various cancer cell lines. The results indicated that specific modifications led to enhanced cytotoxicity, particularly in breast cancer models. The study emphasized the importance of structural optimization for improving therapeutic efficacy .
Case Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial properties of this compound and its derivatives. The screening involved minimum inhibitory concentration assays against several bacterial strains, revealing promising results that support further development into clinical applications for treating bacterial infections .
Mechanism of Action
The mechanism by which tert-butyl 4-(5-chloro-2-fluorobenzoyl)piperidine-1-carboxylate exerts its effects depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.
Comparison with Similar Compounds
Compound A : tert-Butyl 4-(4-methylphenyl)piperidine-1-carboxylate (CAS: 732275-92-2)
- Molecular Formula: C₁₇H₂₅NO₂
- Molecular Weight : 275.39 g/mol
- Key Features : A simpler structure with a 4-methylphenyl substituent instead of the halogenated benzoyl group.
- Applications : Likely used in less reactive environments due to the absence of electron-withdrawing groups. Safety data indicate standard handling precautions (e.g., skin/eye irritation mitigation) .
Compound B : tert-Butyl 4-(6-methoxy-5-(pyrimidine-4-carboxamido)-2H-indazol-2-yl)piperidine-1-carboxylate
- Molecular Formula : C₂₃H₂₈N₆O₄
- Molecular Weight : 454.5 g/mol
- Key Features : Incorporates a methoxy-indazolyl-pyrimidine carboxamido group, increasing steric bulk and hydrogen-bonding capacity.
- Applications : High purity (99.99% HPLC) suggests use in precision drug discovery, possibly as a kinase inhibitor precursor .
Compound C : tert-Butyl 4-(2-chloro-2-oxoethyl)piperidine-1-carboxylate
- Synthesis : Prepared via sec-butyllithium-mediated reactions at -78°C, indicating sensitivity to temperature and reagent choice.
- Key Features : A chloro-oxoethyl substituent introduces electrophilic reactivity, enabling nucleophilic acyl substitution .
Physicochemical Properties and Purity
| Property | Target Compound | Compound A | Compound B |
|---|---|---|---|
| Molecular Weight | 341.8 g/mol | 275.39 g/mol | 454.5 g/mol |
| Purity | 95% | Not reported | 99.99% (HPLC) |
| Functional Groups | Cl, F, benzoyl | Methylphenyl | Methoxy, pyrimidine |
The target compound’s moderate purity (95%) contrasts with Compound B’s ultra-high purity, reflecting differences in synthetic complexity and downstream applications .
Biological Activity
Tert-butyl 4-(5-chloro-2-fluorobenzoyl)piperidine-1-carboxylate (CAS: 1228631-50-2) is a synthetic compound that belongs to the piperidine class, characterized by its unique structure featuring both chloro and fluoro substituents on the benzoyl moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications as an intermediate in drug synthesis.
- Molecular Formula : C17H21ClFNO3
- Molecular Weight : 341.81 g/mol
- IUPAC Name : this compound
- Purity : Typically ≥95%
Synthesis
The synthesis of this compound involves several key steps:
- Piperidine Derivation : Piperidine reacts with 5-chloro-2-fluorobenzoyl chloride under controlled conditions.
- Esterification : The resulting piperidine derivative is treated with tert-butyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid, to form the tert-butyl ester .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in disease pathways. The specific mechanisms may vary depending on the biological context and target interactions:
- Receptor Interaction : It may act on specific receptors modulating cellular responses.
- Enzyme Inhibition : Potentially inhibits enzymes that play crucial roles in metabolic pathways or disease progression .
Pharmacological Potential
Research indicates that this compound could serve as a precursor for pharmaceuticals targeting various conditions, particularly due to its structural features that enhance binding affinity and selectivity towards biological targets.
Case Studies and Research Findings
Several studies have explored the biological implications of compounds similar to this compound:
- Anticancer Activity : Compounds with similar piperidine structures have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Neuroprotective Effects : Research suggests that derivatives of piperidine can exhibit neuroprotective properties, potentially offering therapeutic strategies for neurodegenerative diseases .
- Antimicrobial Properties : Some studies indicate that piperidine derivatives possess antimicrobial activity, making them candidates for developing new antibiotics .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| Tert-butyl 4-(4-chlorobenzoyl)piperidine-1-carboxylate | Chlorine substituent | Anticancer properties |
| Tert-butyl 4-(2-fluorobenzoyl)piperidine-1-carboxylate | Fluorine substituent | Neuroprotective effects |
| Tert-butyl 4-(3-chloro-2-fluorobenzoyl)piperidine-1-carboxylate | Chloro and fluoro substituents | Antimicrobial activity |
Q & A
Basic Questions
Q. What are the common synthetic routes for preparing tert-butyl 4-(5-chloro-2-fluorobenzoyl)piperidine-1-carboxylate, and what analytical techniques are used to confirm its structure?
- Synthetic Routes :
- Acylation of Piperidine Core : React tert-butyl piperidine-1-carboxylate derivatives with 5-chloro-2-fluorobenzoyl chloride in the presence of a base (e.g., NaH or K₂CO₃) under anhydrous conditions .
- Nitro Reduction and Cyclization : For analogs, nitro groups are reduced using catalytic hydrogenation (e.g., Raney nickel) or hydrazine, followed by cyclization to form benzimidazole or pyrazole derivatives .
- Characterization :
- NMR Spectroscopy : Confirm regiochemistry and purity via H and C NMR, focusing on benzoyl proton shifts (~7.5–8.0 ppm) and tert-butyl group signals (1.4–1.5 ppm) .
- Mass Spectrometry : Validate molecular weight using ESI-MS or LCMS, ensuring no fragmentation of the tert-butyl group .
Q. What safety precautions and handling protocols are recommended when working with tert-butyl piperidine carboxylate derivatives?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for handling volatile reagents .
- Storage : Store in sealed containers at 2–8°C, away from ignition sources. Avoid exposure to moisture to prevent tert-butyl ester hydrolysis .
- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve the yield of this compound during multi-step syntheses?
- Catalyst Screening : Test Pd/C or Raney nickel for nitro reductions, optimizing hydrogen pressure (1–3 atm) and solvent polarity (e.g., ethanol vs. THF) to minimize side reactions .
- Temperature Control : Maintain reactions at 0–5°C during acylation to suppress tert-butyl cleavage. For cyclization, gradual heating (e.g., 60°C to reflux) improves selectivity .
- Purification : Use silica gel chromatography with gradient elution (hexane/EtOAc) to separate regioisomers. Recrystallization from ethanol/water enhances purity .
Q. What strategies are employed to resolve contradictions in spectroscopic data (e.g., NMR, MS) when characterizing tert-butyl piperidine carboxylate derivatives?
- Dynamic NMR Analysis : Detect rotational barriers in benzoyl groups by variable-temperature H NMR (e.g., coalescence temperature studies) .
- High-Resolution Mass Spectrometry (HRMS) : Differentiate isobaric fragments (e.g., Cl vs. F isotopes) with sub-ppm accuracy to confirm molecular formulas .
- X-ray Crystallography : Resolve ambiguous NOE correlations by determining crystal structures. SHELX software is widely used for refinement .
Q. How does the choice of crystallization conditions impact the structural elucidation of this compound using X-ray diffraction?
- Solvent Selection : Polar solvents (e.g., DMSO) promote hydrogen bonding between the benzoyl carbonyl and solvent, stabilizing specific conformations .
- Crystal Packing : Slow evaporation from dichloromethane/hexane mixtures yields monoclinic crystals with Z' = 2, enabling precise measurement of dihedral angles (~15–25° between piperidine and benzoyl planes) .
- Twinned Data Refinement : Use SHELXL to model twinning fractions in cases of pseudo-merohedral twinning, common in bulky tert-butyl derivatives .
Q. What experimental approaches are used to assess the biological activity of tert-butyl piperidine carboxylate derivatives in drug discovery?
- Target Binding Assays : Perform fluorescence polarization or SPR to measure affinity for receptors (e.g., M1 muscarinic acetylcholine receptors) .
- Metabolic Stability : Incubate derivatives with liver microsomes (human/rat) and monitor tert-butyl cleavage via LC-MS/MS to predict in vivo half-lives .
- Structure-Activity Relationship (SAR) : Modify the benzoyl substituents (e.g., Cl → Br) and correlate changes with IC₅₀ values in enzyme inhibition assays .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported yields for this compound synthesis?
- Reagent Purity : Trace moisture in NaH or chloroacetyl chloride can reduce yields by 10–15%. Use freshly distilled reagents or molecular sieves .
- Scale Effects : Pilot-scale reactions (1 mmol) may report higher yields (~80%) vs. micro-scale (<50%) due to improved heat transfer .
- Chromatographic Losses : Low-polarity analogs may adsorb strongly to silica gel, leading to underestimated yields. Validate via H NMR integration of crude mixtures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
